3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one
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Overview
Description
3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE is a complex organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3-acetyl-6-methyl-2-pyridone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
Scientific Research Applications
3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-ACETYL-6-METHYL-2-(METHYLTHIO)PYRIDINE: Similar in structure but contains a methylthio group instead of the piperazine moiety.
4-METHYL-2-(2-PYRIDINYLAMINO)-4H-PYRAN-4-ONE: Contains a pyridinylamino group instead of the piperazine moiety.
Uniqueness
3-ACETYL-6-METHYL-2-[(4-METHYLPIPERAZINO)AMINO]-4H-PYRAN-4-ONE is unique due to the presence of the 4-methylpiperazine group, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C13H19N3O3 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]pyran-4-one |
InChI |
InChI=1S/C13H19N3O3/c1-9-8-11(18)12(10(2)17)13(19-9)14-16-6-4-15(3)5-7-16/h8,14H,4-7H2,1-3H3 |
InChI Key |
CFXBLFXNJQXOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NN2CCN(CC2)C)C(=O)C |
Origin of Product |
United States |
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